
6-Ethylquinoline-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethylquinoline-2,3-dicarboxylic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The preparation of quinoline-2,3-dicarboxylic acid, including its ethyl derivative, involves several steps. One common method involves the reaction of a dichlorosuccinate with an amine in an inert solvent at a temperature range of 25°C to reflux for about 1 to 24 hours. The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid at a temperature of 25°C to 90°C for 1 to 24 hours. The final step involves the reaction with a Vilsmeier reagent in the presence of a hydrocarbon solvent or a chlorinated hydrocarbon solvent at 40°C to 110°C, followed by hydrolysis to yield quinoline-2,3-dicarboxylic acid .
Industrial Production Methods: Industrial production methods for 6-ethylquinoline-2,3-dicarboxylic acid are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反应分析
Types of Reactions: 6-Ethylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
6-Ethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials
作用机制
The mechanism of action of 6-ethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- Quinoline-2,3-dicarboxylic acid
- 6-Methylquinoline-2,3-dicarboxylic acid
- 6-Propylquinoline-2,3-dicarboxylic acid
Comparison: 6-Ethylquinoline-2,3-dicarboxylic acid is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets .
属性
CAS 编号 |
92513-46-7 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
6-ethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
KHLDJQJQUCADRF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


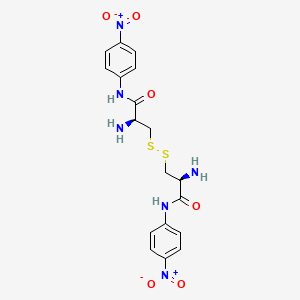
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

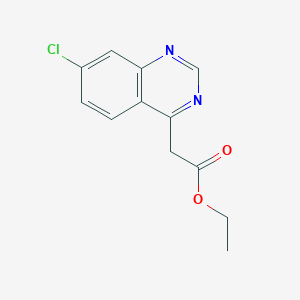
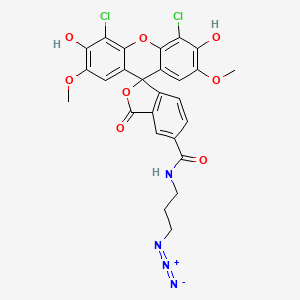
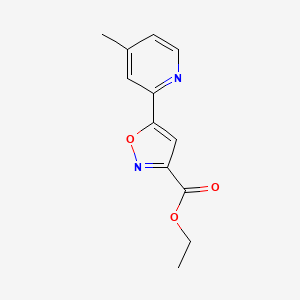
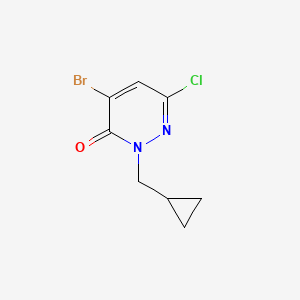
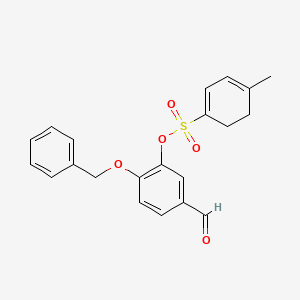
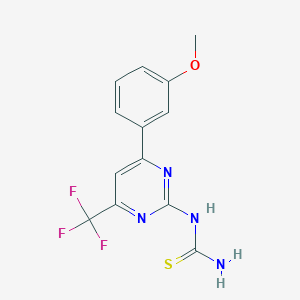
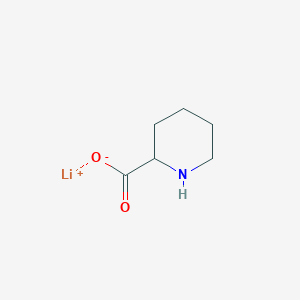
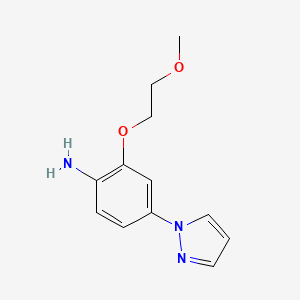
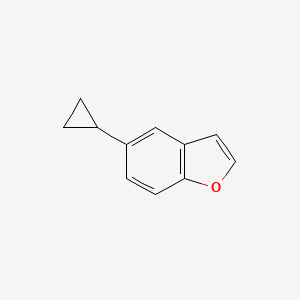

![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
